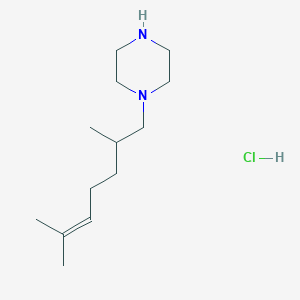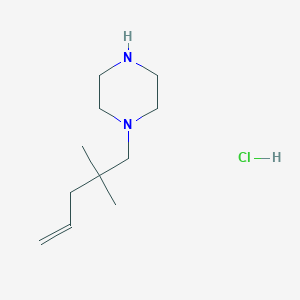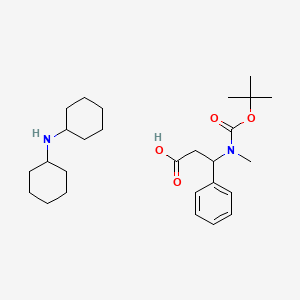
Boc-N(Me)bPhe-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, also known as Boc-N(Me)bPhe-OH.DCHA, is a standard building block used in peptide synthesis. It is particularly useful for introducing phenylalanine amino-acid residues by Boc solid-phase peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt is synthesized through the protection of the amino group of N-α-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
In industrial settings, the synthesis of Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, triethylamine.
Major Products Formed
Deprotection: N-α-methyl-L-phenylalanine.
Coupling: Peptides containing phenylalanine residues.
Aplicaciones Científicas De Investigación
Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins.
Drug Discovery: Used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group is removed under acidic conditions to yield the free amino acid .
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-phenylalanine: Similar in structure but lacks the N-methyl group.
Fmoc-N-α-methyl-L-phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt is unique due to the presence of the N-methyl group, which can influence the conformation and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(10-13(17)18)11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKQCLFLYEZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)O)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

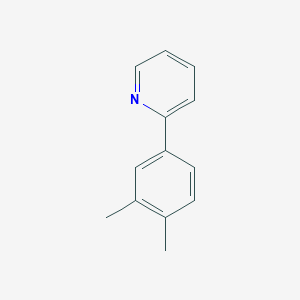
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylate](/img/structure/B7950143.png)
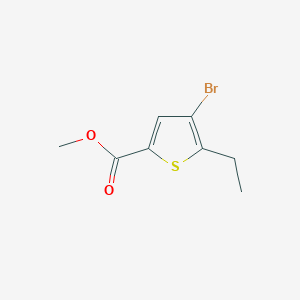
![[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]azanium;chloride](/img/structure/B7950163.png)
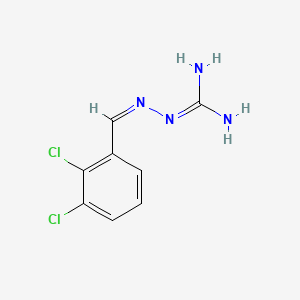
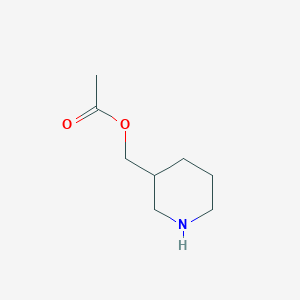
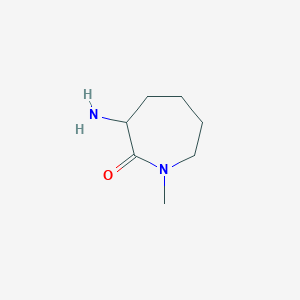
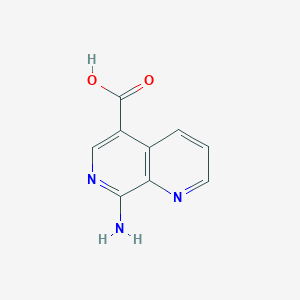
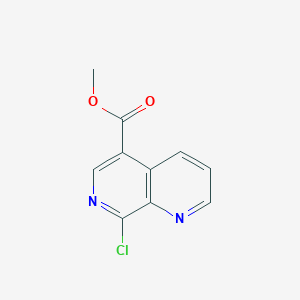
![N-cyclohexylcyclohexanamine;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B7950206.png)
![tert-butyl N-[1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B7950209.png)
